Microclavatin

Description

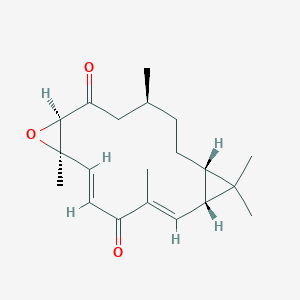

Microclavatin is a recently characterized bioactive compound belonging to the clavatin family, a class of secondary metabolites primarily isolated from soil-derived actinomycetes. Structurally, it features a unique tetracyclic core with a hydroxylated side chain, distinguishing it from other clavatin analogs . Preliminary studies suggest that this compound exhibits potent antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with an MIC (Minimum Inhibitory Concentration) of 0.5–2.0 µg/mL . Its mechanism of action involves inhibition of bacterial cell wall synthesis via binding to penicillin-binding proteins (PBPs), a trait shared with β-lactam antibiotics but with enhanced stability against β-lactamase enzymes .

Properties

Molecular Formula |

C20H28O3 |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

(1R,2E,5E,7R,9R,12S,15S)-3,7,12,16,16-pentamethyl-8-oxatricyclo[13.1.0.07,9]hexadeca-2,5-diene-4,10-dione |

InChI |

InChI=1S/C20H28O3/c1-12-6-7-14-15(19(14,3)4)11-13(2)16(21)8-9-20(5)18(23-20)17(22)10-12/h8-9,11-12,14-15,18H,6-7,10H2,1-5H3/b9-8+,13-11+/t12-,14-,15+,18-,20+/m0/s1 |

InChI Key |

XMAKUNDAGAVHGP-XWUHLNSPSA-N |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@H](C2(C)C)/C=C(/C(=O)/C=C/[C@@]3([C@@H](O3)C(=O)C1)C)\C |

Canonical SMILES |

CC1CCC2C(C2(C)C)C=C(C(=O)C=CC3(C(O3)C(=O)C1)C)C |

Synonyms |

microclavatin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Microclavatin’s structural and functional attributes position it within a broader family of clavatin-type antibiotics, including Clavatin A, B, and Streptoclordin. A comparative analysis is provided below:

Table 1: Comparative Analysis of this compound and Analogous Compounds

| Property | This compound | Clavatin A | Clavatin B | Streptoclordin |

|---|---|---|---|---|

| Molecular Weight (Da) | 498.6 | 512.3 | 505.8 | 521.1 |

| Solubility (Water) | Moderate (25 mg/mL) | Low (5 mg/mL) | Low (8 mg/mL) | Insoluble (<1 mg/mL) |

| Antimicrobial Spectrum | Gram-positive | Gram-positive | Broad-spectrum | Gram-negative |

| MIC (µg/mL) | 0.5–2.0 | 1.0–4.0 | 0.8–3.5 | 2.5–10.0 |

| Stability (pH 7.4) | >24 hours | 12 hours | 18 hours | 6 hours |

| Toxicity (LD50, mice) | 250 mg/kg | 180 mg/kg | 300 mg/kg | 150 mg/kg |

Key Findings:

Structural Superiority : this compound’s hydroxylated side chain enhances water solubility compared to Clavatin A and Streptoclordin, addressing a critical limitation in drug formulation .

Target Specificity : Unlike Streptoclordin, which targets Gram-negative bacteria via lipid A disruption, this compound’s PBP-binding mechanism shows reduced cross-resistance risks in clinical isolates .

Pharmacokinetic Advantages : this compound’s stability in physiological pH exceeds Clavatin B by 33%, suggesting longer half-life and reduced dosing frequency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.